molecular formula C21H25NO B15187320 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7-methoxy-1-methyl-5-(4-methylphenyl)-, (4a-alpha,5-alpha,9b-alpha)- CAS No. 88763-36-4

1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-7-methoxy-1-methyl-5-(4-methylphenyl)-, (4a-alpha,5-alpha,9b-alpha)-

Cat. No.: B15187320
CAS No.: 88763-36-4
M. Wt: 307.4 g/mol
InChI Key: MOGWQMLFHYNUGV-CEWLAPEOSA-N
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Description

It is a white crystalline powder that is soluble in water, propylene glycol, and methanol . This compound is commonly used as a preservative and fungicide in various industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate typically involves the reaction of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione+NaOHSodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate\text{3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione} + \text{NaOH} \rightarrow \text{Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate} 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione+NaOH→Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is typically purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acids are used under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyran derivatives.

Scientific Research Applications

Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate involves the inhibition of microbial growth by disrupting cell membrane integrity and interfering with metabolic processes. The compound targets specific enzymes and pathways essential for microbial survival, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Sodium benzoate: Another preservative with similar antimicrobial properties.

    Potassium sorbate: Used as a preservative in food and beverages.

    Calcium propionate: Commonly used in bakery products to prevent mold growth.

Uniqueness

Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate is unique due to its specific structure, which provides distinct antimicrobial properties and solubility characteristics. Its effectiveness as a preservative in various formulations sets it apart from other similar compounds.

Properties

CAS No.

88763-36-4

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

(4aS,5S,9bS)-7-methoxy-1-methyl-5-(4-methylphenyl)-2,3,4,4a,5,9b-hexahydroindeno[1,2-b]pyridine

InChI

InChI=1S/C21H25NO/c1-14-6-8-15(9-7-14)20-18-5-4-12-22(2)21(18)17-11-10-16(23-3)13-19(17)20/h6-11,13,18,20-21H,4-5,12H2,1-3H3/t18-,20+,21+/m0/s1

InChI Key

MOGWQMLFHYNUGV-CEWLAPEOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2[C@@H]3CCCN([C@@H]3C4=C2C=C(C=C4)OC)C

Canonical SMILES

CC1=CC=C(C=C1)C2C3CCCN(C3C4=C2C=C(C=C4)OC)C

Origin of Product

United States

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